Diisodecyl maleate
Overview
Description
Diisodecyl maleate is a chemical compound with the molecular formula C24H44O4. It is a diester of maleic acid and isodecyl alcohol. This compound is typically a milky white, viscous liquid known for its excellent solubility and stability. It is primarily used as a solvent, plasticizer, and softening agent in various chemical industries, including paints, coatings, inks, and adhesives .
Preparation Methods
Diisodecyl maleate is generally synthesized through an esterification reaction between isodecyl alcohol and maleic anhydride in the presence of a catalyst. The reaction conditions typically involve heating the reactants to a temperature range of 150-200°C and maintaining this temperature until the reaction is complete. The industrial production of this compound follows a similar process but on a larger scale, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Diisodecyl maleate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form maleic acid and isodecyl alcohol.
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of maleic acid derivatives.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.
Polymerization: It can undergo polymerization reactions to form polymers with various applications in coatings and adhesives.
Scientific Research Applications
Diisodecyl maleate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible polymers and as a solvent in various chemical reactions.
Biology: this compound is studied for its potential use in drug delivery systems due to its solubility and stability.
Medicine: Research is ongoing to explore its use in medical devices and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of diisodecyl maleate involves its interaction with various molecular targets and pathways. As a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces and increasing flexibility. In drug delivery systems, it enhances the solubility and stability of active pharmaceutical ingredients, facilitating their transport and absorption in the body .
Comparison with Similar Compounds
Diisodecyl maleate is often compared with other plasticizers and solvents, such as:
Diisononyl phthalate: Both are used as plasticizers, but this compound is preferred for its lower toxicity and better environmental profile.
Diethylhexyl phthalate: Similar in function, but this compound offers better stability and lower volatility.
Diheptyl succinate: Another alternative plasticizer with similar applications but different chemical properties
This compound stands out due to its excellent solubility, stability, and lower toxicity, making it a preferred choice in various industrial and research applications.
Properties
IUPAC Name |
bis(8-methylnonyl) but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-21(2)15-11-7-5-9-13-19-27-23(25)17-18-24(26)28-20-14-10-6-8-12-16-22(3)4/h17-18,21-22H,5-16,19-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUCNLQROBXNOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C=CC(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90968605 | |
Record name | Bis(8-methylnonyl) but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53817-61-1 | |
Record name | Diisodecyl maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053817611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(8-methylnonyl) but-2-enedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90968605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisodecyl maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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